Marinopyrrole A

Catalog No.
S002198
CAS No.
1227962-62-0
M.F
C22H12Cl4N2O4
M. Wt
510.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marinopyrrole A

CAS Number

1227962-62-0

Product Name

Marinopyrrole A

IUPAC Name

[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone

Molecular Formula

C22H12Cl4N2O4

Molecular Weight

510.15

InChI

InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O

Description

(±)-Marinopyrrole A is an alkaloid that has been found in Streptomyces and has antibacterial activity. It is active against methicillin-resistant S. aureus (MRSA; MIC50 = 0.375-0.75 µg/ml).
1,1'-(4,4',5,5'-Tetrachloro[1,3'-bi-1H-pyrrole]-2,2'-diyl)bis[1-(2-hydroxyphenyl)methanone] is a marine anticancer compound. Also, it possesses anti-bacterial properties against methicillin-resistant Staphylococcus aureus.
Marinopyrrole (Maritoclax) is a novel and specific Mcl-1 inhibitor with an IC50 value of 10.1 uM, >8 fold selectivity than BCL-xl (IC50 > 80 uM). IC50 value: 10.1 uM Target: Mcl-1in vitro: Treatment with maritoclax markedly inhibited the viability of Mcl-1-IRES-BimEL cells (EC50 = 1.6 μm) with a selectivity greater than 40-fold over Bcl-2-IRES-BimEL (EC50 = 65.1 μm) and Bcl-XL-IRES-BimEL (EC50 = 70.0 μm) cells, consistent with its affinity for Mcl-1 over Bcl-XL. Moreover, maritoclax was able to kill primary human large granular lymphocyte leukemia (LGLL) cells and a negative correlation was observed between Mcl-1 protein levels and EC50 values. In agreement with the cell viability data, maritoclax induced robust caspase-3 activation in K562 cells expressing Mcl-1-IRES-BimEL but not Bcl-2-IRES-BimEL as demonstrated by procaspase-3 processing and PARP cleavage. Notably, maritoclax treatment led to a rapid and marked decrease in Mcl-1 protein levels. marinopyrrole A has potent concentration-dependent bactericidal activity against clinically relevant hospital- and community-acquired MRSA strains, a prolonged postantibiotic effect superior to that of the current first-line agents vancomycin and linezolid, and a favorable resistance profile. Marinopyrrole A showed limited toxicity to mammalian cell lines (at >20× MIC). in vivo:

Antibacterial Activity against MRSA

Marinopyrrole A demonstrates potent antibiotic activity against Methicillin-resistant Staphylococcus aureus (MRSA), a serious public health concern due to its resistance to many conventional antibiotics []. Studies have shown that Marinopyrrole A exhibits concentration-dependent bactericidal activity against various MRSA strains, including both hospital-acquired and community-acquired types []. Additionally, it has a prolonged postantibiotic effect, meaning it continues to kill bacteria even after exposure has stopped, which is superior to some current first-line treatments [].

However, a significant challenge to the therapeutic potential of Marinopyrrole A is its susceptibility to serum inhibition. In the presence of human serum, the minimum inhibitory concentration (MIC), which is the amount needed to inhibit bacterial growth, increases significantly []. Researchers are addressing this limitation by developing derivatives of Marinopyrrole A that retain its antibacterial properties while being less susceptible to serum inhibition [].

Potential for Cancer Treatment

Marinopyrrole A is also being investigated for its potential as an anticancer agent. It acts by inhibiting a protein called Mcl-1, which plays a critical role in the survival of cancer cells []. Mcl-1 belongs to the Bcl-2 protein family, which regulates cell death pathways. By inhibiting Mcl-1, Marinopyrrole A can trigger apoptosis, or programmed cell death, in cancer cells [].

Marinopyrrole A is a marine-derived natural product isolated from the actinobacterium Streptomyces sp. This compound is notable for its unique structural features, characterized by a bipyrrole system and multiple halogen substituents, which contribute to its biological activity. Marinopyrrole A exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a significant candidate in the search for new antibiotics.

Marinopyrrole A acts as a specific antagonist of Mcl-1. It binds to the hydrophobic pocket of Mcl-1, preventing its interaction with pro-apoptotic proteins like Bim []. This disrupts the anti-apoptotic function of Mcl-1, leading to cancer cell death [].

Data on the specific toxicity of Marinopyrrole A is limited. However, due to its potential cell-killing properties, it is likely to be toxic. Further research is necessary to determine its safety profile for therapeutic applications [].

Current Research and Applications

Marinopyrrole A has shown promising anti-cancer activity in pre-clinical studies [, ]. However, its development as a cancer therapeutic has been hampered by limitations, including [, ]:

  • Poor water solubility
  • Potential for drug resistance
  • Lack of complete synthetic route

  • Clauson-Kaas Reaction: This reaction facilitates the formation of the bis-pyrrole system, combining aminopyrrole with 2,5-dimethoxytetrahydrofuran to yield a precursor compound.
  • Friedel-Crafts Arylation: This step introduces aromatic rings to the pyrrole structure, enhancing the compound's pharmacological properties.
  • Chlorination: Selective chlorination of the pyrrole moieties is performed using sulfuryl chloride, resulting in the formation of chlorinated derivatives.
  • Demethylation: The final steps involve demethylation to produce marinopyrrole A from its methylated precursors .

Marinopyrrole A demonstrates significant antibacterial activity, particularly against MRSA strains, with a minimum inhibitory concentration (MIC) that is notably lower than that of traditional antibiotics like vancomycin and linezolid. The compound exhibits concentration-dependent bactericidal effects and a prolonged post-antibiotic effect, indicating its potential as an effective treatment option against resistant bacterial strains . Additionally, marinopyrrole A shows limited toxicity to mammalian cells at therapeutic concentrations, further supporting its suitability for clinical applications.

The total synthesis of marinopyrrole A has been achieved through a multi-step process:

  • Formation of Bis-Pyrrole: Using aminopyrrole and 2,5-dimethoxytetrahydrofuran in refluxing dioxane with PPTS as a catalyst.
  • Mono-Addition: Lithiated anisole is added to form a tricyclic intermediate.
  • Aryl Group Introduction: Friedel-Crafts arylation introduces aryl groups to the tricyclic structure.
  • Chlorination: The introduction of chlorine atoms occurs selectively on the pyrrole rings.
  • Final Demethylation: This step yields racemic marinopyrrole A .

Marinopyrrole A holds promise in various applications:

  • Antibiotic Development: Its potent activity against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Pharmaceutical Research: The compound serves as a scaffold for developing analogs with improved efficacy and reduced toxicity.
  • Structure-Activity Relationship Studies: Marinopyrrole A is utilized in SAR studies to explore modifications that enhance its biological properties .

Studies have indicated that marinopyrrole A interacts with bacterial cells in a manner that may not specifically target conventional pathways such as DNA or protein synthesis. Instead, it might affect broader cellular processes, potentially including fatty acid biosynthesis. Its binding characteristics also reveal that it can adsorb to plastic surfaces during assays, which may influence its apparent potency .

Marinopyrrole A belongs to a class of compounds known as marinopyrroles, which includes several analogs with varying degrees of biological activity. Here are some similar compounds:

Compound NameSourceBiological ActivityUnique Features
Marinopyrrole BMarine-derived actinobacteriaActive against methicillin-resistant Staphylococcus aureusFirst synthesized analog of marinopyrrole A
Marinopyrrole CMarine-derived actinobacteriaAntibacterial propertiesStructural variations in halogenation
Marinopyrrole DMarine-derived actinobacteriaAntimicrobial activityEnhanced potency against gram-positive bacteria

Marinopyrrole A is unique due to its specific structural configuration and potent activity profile against MRSA compared to other marinopyrroles. Its combination of rapid bactericidal action and low cytotoxicity sets it apart from both traditional antibiotics and other natural products.

XLogP3

8

Wikipedia

(-)-marinopyrrole A

Dates

Modify: 2023-08-15
[1]. Doi K, et al. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation. J Biol Chem. 2012 Mar 23;287(13):10224-35.
[2]. Haste NM, et al. Pharmacological properties of the marine natural product marinopyrrole A against methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 2011 Jul;55(7):3305-12.

Explore Compound Types